molecular formula C7H15N3O2 B3133634 2-(4-Hydroxypiperidin-1-yl)acetohydrazide CAS No. 395105-13-2

2-(4-Hydroxypiperidin-1-yl)acetohydrazide

Cat. No.: B3133634
CAS No.: 395105-13-2
M. Wt: 173.21 g/mol
InChI Key: UANORNNKVBJRHV-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)acetohydrazide (CAS 395105-13-2) is a chemical compound of significant interest in medicinal chemistry research, particularly in the synthesis of novel heterocyclic scaffolds. This piperidine-based acetohydrazide serves as a key synthon, or building block, for the creation of diverse libraries of biologically active molecules under eco-friendly methodologies such as ultrasonic irradiation . The primary research value of this compound lies in its role as a precursor for developing potential antitumor agents. It is structurally categorized as a hydrazide-hydrazone derivative, a class known for a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer effects . Recent studies have utilized this core structure to synthesize novel heterocycles that exhibited remarkable cytotoxic activity against several human cancer cell lines, including HEPG-2 (liver), MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) . Some of the resulting compounds demonstrated potency exceeding that of the common chemotherapeutic agent doxorubicin, highlighting the promise of this research avenue . The 4-hydroxypiperidine moiety within the molecule is a prevalent pharmacophore in FDA-approved drugs and enhances the molecule's ability to engage in hydrogen bonding and other key interactions with biological targets . The reactivity of the acetohydrazide group, specifically the presence of electrophilic and nucleophilic centers, allows researchers to efficiently construct complex heterocyclic systems like pyridones, thiophenes, and coumarins, which are valuable for screening in drug discovery programs . This product is intended for research and development purposes only in a laboratory setting.

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-9-7(12)5-10-3-1-6(11)2-4-10/h6,11H,1-5,8H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANORNNKVBJRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigations into the Biological Activities and Molecular Mechanisms of Action

Antimicrobial Research Focus

No specific data was found regarding the antimicrobial activities of 2-(4-Hydroxypiperidin-1-yl)acetohydrazide. While related hydrazide derivatives have been evaluated for such properties, information specific to this compound is not available in the reviewed literature. wisdomlib.orgnih.govresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Information unavailable.

Antifungal Properties Against Pathogenic Fungi (e.g., Candida albicans, Candida glabrata, Candida krusei, Aspergillus niger)

Information unavailable.

Antimycobacterial Activity and Potency Against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Information unavailable, although related piperidine (B6355638) and hydrazide analogues have been a focus of antitubercular research. nih.govthieme-connect.comresearchgate.netresearchgate.netmdpi.com

Antineoplastic and Antiproliferative Activity Studies

No specific data was found regarding the antineoplastic or antiproliferative activity of this compound. Studies on related structures suggest that the piperidine and hydrazide moieties are pharmacophores of interest in anticancer drug discovery. researchgate.netnih.govmdpi.com

In Vitro Inhibition of Human Carcinoma Cell Lines (e.g., HepG2, HCT-116, MDAMB-231)

Information unavailable.

Mechanistic Elucidation of Apoptosis Induction and Cell Cycle Arrest

Information unavailable. Research into the apoptosis-inducing potential of other novel piperidine derivatives has been conducted, but not for the specific compound . nih.govresearchgate.netnih.gov

Interaction with Key Biological Targets in Cancer Pathways

Derivatives of this compound have demonstrated notable interactions with several critical components of cancer signaling pathways.

Tubulin Polymerization: Certain derivatives have been identified as inhibitors of tubulin polymerization, a process essential for cell division. By disrupting the formation of microtubules, these compounds can halt the cell cycle and induce apoptosis in cancer cells. For example, some 1H-benzimidazol-2-yl hydrazones have been shown to slow down tubulin polymerization in a manner comparable to the known inhibitor nocodazole. nih.gov This suggests a potential mechanism for the anti-proliferative effects observed in various cancer cell lines. nih.govmedchemexpress.com

Histone Deacetylases (HDACs): The hydrazide group within the this compound structure is a key feature in many histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. nih.govscispace.com N-Alkyl hydrazides, in particular, have been highlighted as effective chemical tools for the selective inhibition of specific HDAC enzymes. nih.gov The potential for this compound derivatives to inhibit HDACs makes them promising candidates for cancer therapy.

RAF Kinase: The RAF kinase pathway is a central signaling cascade that, when aberrantly activated, can drive the proliferation and survival of cancer cells. While direct inhibition of RAF kinase by this compound has not been extensively documented, the core structure is present in some kinase inhibitors. For instance, a Raf kinase inhibitor protein (RKIP) has been identified that disrupts the interaction between Raf-1 and MEK, key components of this pathway. nih.gov The structural motifs within this compound could serve as a scaffold for designing novel RAF kinase inhibitors.

RecQ-deconjugating enzymes: While specific research on the interaction of this compound with RecQ-deconjugating enzymes is limited, the broader class of hydrazide-containing compounds has been explored for its potential to modulate the ubiquitin-proteasome system, which is critical for protein degradation and is a validated target in cancer therapy.

Anti-inflammatory Research Perspectives

The anti-inflammatory properties of this compound and related compounds have been a significant area of investigation.

Mediator Effect of Related Compounds Potential Mechanism
iNOS Inhibition of expressionDown-regulation of NF-κB/MAPKs signaling pathways
COX-2 Inhibition of expressionDown-regulation of NF-κB/MAPKs signaling pathways
TNF-α Reduction in mRNA expression and productionInhibition of NF-κB activation
IL-6 Reduction in mRNA expression and productionInhibition of NF-κB activation

Neurological and Central Nervous System Activity Investigations

Modulation of Neurotransmitter Systems and Receptors (e.g., mGlu5)

There is currently no available scientific literature or research data describing the interaction of this compound with the metabotropic glutamate (B1630785) receptor 5 (mGlu5) or any other neurotransmitter systems and receptors. Investigations into whether this compound acts as an agonist, antagonist, or allosteric modulator of mGlu5 have not been reported. Therefore, its potential to influence synaptic plasticity, learning, memory, and other neurological processes mediated by this receptor remains unknown.

Exploration of Analgesic Potential

Similarly, there are no published studies specifically evaluating the analgesic potential of this compound. Preclinical models of pain, such as the hot plate test, tail-flick test, or writhing test, have not been used to assess the efficacy of this compound in alleviating pain. As a result, its potential mechanisms of action as an analgesic, whether through central or peripheral pathways, have not been explored.

Due to the absence of specific research on this compound, no data tables with detailed research findings can be generated.

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Key Structural Determinants for Observed Biological Efficacy

SAR studies involve systematically modifying a lead compound's structure to observe the corresponding changes in biological activity. This process helps identify the pharmacophore—the essential molecular features responsible for a drug's action—and guides the optimization of its properties.

The 2-(4-Hydroxypiperidin-1-yl)acetohydrazide scaffold presents several sites for chemical modification, primarily on the piperidine (B6355638) ring and the terminal nitrogen of the acetohydrazide group.

Piperidine Ring: The piperidine moiety is a common scaffold in medicinal chemistry, and its substitution can significantly impact a molecule's pharmacological profile. ijnrd.orgnih.gov The hydroxyl group at the C-4 position of the piperidine ring is a key feature, providing a site for hydrogen bonding which can be crucial for receptor interaction. bloomtechz.com Modifications at this position, such as esterification or etherification, or its replacement with other functional groups, could alter the compound's polarity, lipophilicity, and binding capabilities. Furthermore, substitutions on other carbons of the piperidine ring can influence the molecule's conformation and steric profile, potentially enhancing its interaction with biological targets. nih.gov Studies on related piperidine derivatives have shown that increasing substitution on the ring carbons can lead to more active compounds. nih.gov

Acetohydrazide Moiety: The acetohydrazide group (-C(O)NHNH₂) is a versatile functional group known to be a key structural motif in many bioactive agents. impactfactor.orgnih.gov It serves as a linker and a platform for introducing diverse functionalities, typically through condensation with aldehydes or ketones to form hydrazones (-C(O)NHN=CH-R). This transformation is a common strategy to generate libraries of derivatives with a wide range of biological activities, including antimicrobial and anti-inflammatory effects. mdpi.comnih.govnih.gov The azomethine group (-N=CH-) in the resulting hydrazone is often critical for its pharmacological activity. mdpi.com The nature of the 'R' group introduced via the aldehyde or ketone significantly influences the biological outcome.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral drugs can exist as enantiomers or diastereomers, which may exhibit different pharmacological and toxicological profiles. nih.gov

For derivatives of this compound, a chiral center exists at the C-4 position of the piperidine ring if it is asymmetrically substituted. Even without further substitution, the introduction of other chiral centers, for example in a side chain attached to the hydrazide nitrogen, would result in diastereomers. Studies on other hydroxypiperidine analogues have demonstrated marked differences in the biological affinities of enantiomers. For instance, in a series of ligands for the dopamine (B1211576) transporter, one enantiomer was 122-fold more potent than the other, highlighting the importance of a specific stereochemical orientation for target binding. nih.gov

However, the significance of stereochemistry is not universal for all piperidine-containing compounds. In some cases, different optical isomers have been found to exhibit similar qualitative and quantitative effects, suggesting that the chiral centers involved may not be primary sites of interaction with the biological target. nih.gov Therefore, for any new derivative of this compound that contains stereocenters, it is crucial to separate and evaluate the individual stereoisomers to fully understand their biological profiles.

A common and effective strategy for modulating the biological activity of hydrazide compounds is the introduction of aromatic and heteroaromatic rings. This is typically achieved by reacting the parent hydrazide with various aromatic or heteroaromatic aldehydes to produce a series of N-arylideneacetohydrazides (hydrazones). nih.gov

Research on various hydrazone series has consistently shown that the nature and substitution pattern of the aromatic ring are critical determinants of potency.

Antimicrobial Activity: For antibacterial activity, the presence of electron-withdrawing groups (e.g., halogens like -Cl, -Br, or a nitro group -NO₂) on the phenyl ring often enhances potency. nih.gov For example, studies on nicotinic acid hydrazones revealed that compounds with 3,4,5-trimethoxy and 2,5-dimethoxy benzylidene motifs were highly potent antibacterial and antifungal agents. researchgate.net Heteroaromatic rings such as furan, thiophene, pyridine (B92270), and indole (B1671886) are also frequently incorporated. nih.gov Thiophene-containing hydrazones, for instance, have demonstrated significant antimicrobial activity. mdpi.com

Anti-inflammatory Activity: In the context of anti-inflammatory activity, substitutions on the aromatic ring also play a pivotal role. In one series of acetohydrazide derivatives, a compound with a 4-chloro-substituted benzylidene moiety was the most potent anti-inflammatory agent, producing a 32-58% reduction in inflammation in a rat paw edema assay. nih.govresearchgate.net Conversely, poly-substitution on the aromatic ring sometimes leads to a reduction in activity. nih.gov In another study, thiazole-based hydrazides containing a 4-hydroxy-3-methoxyphenyl group showed the highest anti-inflammatory activity. acs.org

The electronic properties (electron-donating or withdrawing), lipophilicity, and steric bulk of these aromatic and heteroaromatic substituents collectively influence the molecule's ability to cross biological membranes and interact with target enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the mechanisms of action. nih.gov

For compound series derived from this compound, QSAR models can be developed to predict their antimicrobial and anti-inflammatory potential. The process involves several key steps:

Data Set Compilation: A series of synthesized compounds with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration [MIC] for antimicrobial studies or IC₅₀ for anti-inflammatory enzyme inhibition) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., describing connectivity), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the most relevant descriptors with biological activity. researchgate.netnih.gov

Validation: The predictive power of the QSAR model is rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used to build the model. nih.gov

While specific QSAR models for this compound derivatives are not extensively reported, models developed for structurally related hydrazones and piperidines demonstrate the feasibility and utility of this approach. researchgate.netnih.gov Such models have successfully characterized the descriptors controlling antimicrobial and antitubercular activities in novel pyridine and quinolone hydrazone derivatives. researchgate.net

Through the development of QSAR models, specific physicochemical descriptors that have a significant impact on biological potency can be identified. These descriptors provide valuable insights for rational drug design.

For compound classes related to hydrazides and piperidines, several key descriptors have been shown to correlate with antimicrobial and anti-inflammatory activities:

Lipophilicity (ClogP): This descriptor measures the hydrophobicity of a molecule. It is often a critical factor as the compound must pass through lipid cell membranes to reach its target. A parabolic relationship often exists, where activity increases with lipophilicity up to an optimal point, after which it may decrease due to poor solubility or entrapment in lipid bilayers. Lipophilicity has been identified as a key parameter in QSAR models for caspase-1 inhibitors. researchgate.net

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as chemical hardness (η) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are often important. These can describe a molecule's reactivity and ability to participate in charge-transfer interactions. The presence of electron-withdrawing or electron-donating groups, which can be quantified by descriptors, significantly impacts activity. nih.govresearchgate.net

Topological and Shape Descriptors: These parameters describe the size, shape, and branching of a molecule. They can be critical for ensuring a proper steric fit between the drug and its receptor. QSAR models for benzoxazolinone derivatives showed that the shape of the molecule was prominent for representing analgesic and anti-inflammatory activities. nih.gov

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is crucial for molecular recognition and binding to biological targets like enzymes and receptors.

By focusing on optimizing these key descriptors, medicinal chemists can more efficiently design novel derivatives of this compound with enhanced biological potency.

Molecular Docking and Molecular Dynamics Simulations

Computational simulations, including molecular docking and molecular dynamics, are instrumental in understanding the behavior of this compound at a molecular level. These methods provide a window into its potential biological activity by simulating its interaction with various protein targets.

Ligand-Receptor Interaction Analysis with Putative Biological Targets

Molecular docking studies on compounds structurally related to this compound, such as hydrazide and piperidine derivatives, have been crucial in identifying key interactions with biological targets. nih.govmdpi.com For instance, research on N-acylhydrazone scaffolds, which share the hydrazide functional group, has demonstrated their potential as inhibitors of enzymes like carbonic anhydrase II. semanticscholar.orgnih.gov

In these simulations, the hydrazide moiety often acts as a critical hydrogen bond donor and acceptor, forming stable interactions with amino acid residues in the active site of a target protein. The 4-hydroxypiperidine (B117109) ring also plays a significant role. The hydroxyl group can form hydrogen bonds, while the piperidine ring can engage in hydrophobic or van der Waals interactions. For example, in studies of similar piperidine-containing molecules, interactions with residues such as glutamine, glutamic acid, and glycine (B1666218) have been observed, often involving hydrogen bonds. indexcopernicus.com The nitrogen atom in the piperidine ring can also act as a hydrogen bond acceptor or participate in ionic interactions if protonated.

Analysis of various ligand-receptor complexes shows that the interplay of hydrogen bonding from the hydroxyl and hydrazide groups, combined with the conformational orientation of the piperidine ring, dictates the compound's binding specificity and affinity for its putative targets. nih.govnih.gov

Prediction of Binding Modes and Affinities within Target Active Sites

Computational docking is frequently used to predict the most favorable binding orientation of a ligand within a protein's active site, along with an estimation of its binding affinity. For derivatives containing the acetohydrazide group, docking studies have successfully predicted binding modes that align well with their observed biological activities. nih.govunits.it These models often reveal that the molecule adopts a specific conformation to maximize its interactions with the receptor.

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the ligand-receptor interaction. Studies on analogous compounds have shown a wide range of binding affinities depending on the specific target protein. For example, docking of piperazin-1-ylpyridazine derivatives against the dCTPase enzyme, a cancer target, revealed binding affinities (Glide Gscore) around -4.6 kcal/mol. indexcopernicus.com Similarly, studies on colossolactone derivatives targeting the EGFR protein have shown binding affinities as strong as -16 kcal/mol, highlighting the potential for potent interactions. rsc.org

Table 1: Predicted Binding Affinities of Structurally Related Compounds to Various Targets

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Piperazin-1-ylpyridazine DerivativedCTPase-4.649 (Glide Gscore)Gln82, Glu78
Benzimidazole-Derived N-AcylhydrazoneCarbonic Anhydrase IINot SpecifiedHis94, His96, His119, Thr199, Thr200
Colossolactone DerivativeEGFR Tyrosine Kinase-16.0Allosteric Pocket Residues
Hydrazide-Hydrazone DerivativeInhA EnzymeNot SpecifiedNot Specified

Conformational Dynamics of the Compound in Solution and Target-Bound States

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time, both in an aqueous solution and when bound to a target. semanticscholar.org These simulations can reveal the flexibility of the molecule and the stability of its interactions with a receptor. rsc.org

In solution, the molecule is expected to exist as an ensemble of different conformations due to the rotational freedom around its single bonds. The piperidine ring itself can adopt chair, boat, or twist-boat conformations, although the chair form is generally the most stable. MD simulations can quantify the transitions between these states.

When bound to a target, the compound's conformational flexibility is typically reduced. semanticscholar.org MD simulations of ligand-protein complexes often show that the root mean square deviation (RMSD) of the ligand's atoms stabilizes over the simulation time, indicating that it has found a stable binding pose. nih.govmdpi.com For example, simulations of APH-inhibitor complexes showed RMSD values stabilizing around 0.28 to 0.32 nm, indicating stable binding. mdpi.com The root mean square fluctuation (RMSF) of individual atoms can highlight which parts of the molecule remain flexible even in the bound state. These dynamic studies are essential for confirming the stability of interactions predicted by molecular docking and for understanding the energetic landscape of the binding process. dtu.dk

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. nih.govmdpi.com These calculations provide fundamental insights into the molecule's geometry, charge distribution, and chemical reactivity. utm.my

DFT is used to optimize the molecule's three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net Furthermore, these methods allow for the calculation of various electronic descriptors that are crucial for understanding reactivity. These include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. utm.my

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Atomic Charges : Calculations can determine the partial charge on each atom, providing further detail on the molecule's polarity and potential sites for electrostatic interactions.

Studies on related hydrazide and hydrazone derivatives have utilized DFT to understand their stability and electronic properties. figshare.comsemanticscholar.org For instance, DFT calculations have been used to determine the relative stability of different tautomeric forms and to analyze vibrational frequencies observed in infrared and Raman spectroscopy. researchgate.net These computational analyses are invaluable for rationalizing the compound's behavior in biological systems and for guiding the design of new, more potent analogs. nih.gov

Table 2: Calculated Quantum Chemical Properties for Analogous Hydrazide Structures

PropertyMethodTypical Finding/ValueSignificance
Optimized GeometryDFT/B3LYPProvides precise bond lengths and angles.Confirms the most stable 3D structure.
HOMO EnergyDFTNegative values (e.g., -6 to -7 eV)Indicates electron-donating capability.
LUMO EnergyDFTNegative or near-zero values (e.g., -1 to -2 eV)Indicates electron-accepting capability.
HOMO-LUMO GapDFT~4-5 eVRelates to chemical reactivity and stability.
Dipole MomentDFTValues typically > 2 DebyeQuantifies overall molecular polarity.

Preclinical Methodologies and Research Paradigms in the Evaluation of 2 4 Hydroxypiperidin 1 Yl Acetohydrazide

In Vitro Experimental Models and High-Throughput Screening

Initial preclinical assessment involves a series of in vitro experiments to establish the primary biological profile of the compound. These models utilize cultured cells and isolated biomolecules to conduct rapid and reproducible evaluations of the compound's effects. High-throughput screening (HTS) is often employed at this stage to efficiently test large numbers of related molecules.

Cell-Based Assays for Target Engagement, Cytotoxicity, and Pathway Modulation

Cell-based assays are fundamental to early-stage drug discovery, providing crucial insights into how a compound like 2-(4-Hydroxypiperidin-1-yl)acetohydrazide affects living cells. visikol.com These assays can measure a wide range of cellular responses, from general viability to specific pathway alterations.

Target Engagement assays confirm that the compound interacts with its intended molecular target within a cellular context.

Cytotoxicity is a critical early assessment to determine the concentration at which a compound becomes toxic to cells. dut.ac.za Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay are commonly used to measure cell viability. researchgate.netmdpi.com In such an assay, viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified. A decrease in formazan production indicates reduced cell viability and provides a measure of the compound's cytotoxicity. researchgate.net For novel hydrazide-hydrazone derivatives, cytotoxicity is often evaluated against a panel of human cancer cell lines to identify potential antineoplastic activity and selectivity. researchgate.netnih.govscielo.org.co For instance, studies on other hydrazide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. nih.gov The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. mdpi.com

Pathway Modulation assays investigate the downstream effects of the compound's interaction with its target. This can involve measuring changes in the expression of specific genes or proteins, or monitoring the activity of signaling pathways. For example, if a compound is designed to induce apoptosis (programmed cell death), assays using fluorescence microscopy or flow cytometry can be used to detect hallmarks of this process, such as nuclear fragmentation or the activation of caspases. researchgate.netnih.gov

Table 1: Illustrative Cytotoxicity Profile of Acetohydrazide Analogues in Human Cancer Cell Lines This table presents hypothetical data based on typical findings for this class of compounds.

Compound HCT-116 (Colon) IC50 (µM) MCF-7 (Breast) IC50 (µM) PC-3 (Prostate) IC50 (µM) WI-38 (Normal Fibroblast) IC50 (µM)
Compound A (Parent) 15.2 21.5 18.9 >100
Analogue 1 (Fluoro sub.) 8.7 12.3 9.1 >100
Analogue 2 (Chloro sub.) 5.4 7.9 6.2 85.6
Analogue 3 (Nitro sub.) 2.1 3.5 2.8 60.3

Biochemical Assays for Enzyme Inhibition and Receptor Binding Studies

Biochemical assays utilize purified cellular components, such as enzymes and receptors, to study the direct interaction of a compound with its target in an isolated system. These cell-free assays are crucial for determining the potency and specificity of a molecule like this compound.

Enzyme Inhibition Assays are designed to measure how a compound affects the activity of a specific enzyme, which are common drug targets. sci-hub.se The assay measures the rate of the enzymatic reaction in the presence and absence of the inhibitor. sci-hub.se The potency of an inhibitor is often expressed as an IC50 value, the concentration needed to reduce enzyme activity by 50%. biomol.com For more detailed mechanistic studies, the inhibition constant (Ki) is determined, which is a fixed value representing the inhibitor's binding affinity. sci-hub.sebiomol.com For example, the ADP-Glo™ Kinase Assay can be used to screen for kinase inhibitors by quantifying the amount of ADP produced during the reaction. turkjps.orgresearchgate.net

Receptor Binding Assays are used to evaluate how strongly a compound binds to a specific receptor. nih.gov These are often competitive assays where the test compound competes with a known, radiolabeled ligand for binding to the receptor. nih.govmerckmillipore.com By measuring the displacement of the radiolabeled ligand, the affinity of the test compound can be determined and expressed as an IC50 or Ki value. nih.gov Common formats for these assays include filter-based separations and Scintillation Proximity Assays (SPA). nih.gov

Table 2: Example Enzyme Inhibition Data for Piperidine-Containing Compounds This table presents hypothetical data illustrating typical results from biochemical assays.

Compound Target Enzyme Assay Type IC50 (nM) Ki (nM) Inhibition Type
Compound X Kinase A ADP-Glo 85 42 Competitive
Compound Y Protease B FRET 120 65 Non-competitive
Compound Z Phosphatase C FCS 50 23 Competitive

High-Throughput Screening for Identification of Novel Active Analogues

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. If this compound shows promising activity, HTS can be used to screen large chemical libraries to identify analogues with improved potency, selectivity, or other pharmacological properties.

The process involves miniaturizing the biological assay (either cell-based or biochemical) into a multi-well plate format (e.g., 384- or 1536-well plates). nih.gov A robotic system then adds the library compounds to the wells, and a detector measures the assay's output (e.g., fluorescence, luminescence, or absorbance). This allows for the rapid identification of "hits"—compounds that produce a desired effect. These hits then undergo further validation and optimization to become lead compounds.

In Vivo Preclinical Models and Translational Research Considerations

Pharmacodynamic and Pharmacokinetic Profiling in Relevant Preclinical Species

Detailed pharmacodynamic and pharmacokinetic data for this compound in any preclinical species are absent from the public scientific record. This includes a lack of information on the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and effects on biological systems in vivo. Without such foundational data, a meaningful discussion on its preclinical profile is not possible.

Future Research Directions and Unresolved Challenges for 2 4 Hydroxypiperidin 1 Yl Acetohydrazide

Rational Design and Development of Highly Selective and Potent Analogues Through Iterative Structural Optimization

A primary focus of future research will be the rational, structure-based design of novel analogues of 2-(4-hydroxypiperidin-1-yl)acetohydrazide to enhance their potency and selectivity for specific biological targets. nih.govnih.gov This process of iterative structural optimization involves a cycle of designing, synthesizing, and testing new derivatives to systematically improve their pharmacological properties. nih.gov

Key strategies in this area will include:

Modification of the Piperidine (B6355638) Ring: The 4-hydroxyl group on the piperidine ring is a key site for modification. Altering its position, for instance to the 3-position, could change the hydrogen bonding interactions with a target protein. acs.org Additionally, introducing substituents on the piperidine ring can influence the compound's lipophilicity and steric interactions within a binding pocket. researchgate.net

Derivatization of the Acetohydrazide Moiety: The acetohydrazide group can be modified to explore different interactions with target enzymes or receptors. For example, creating hydrazide derivatives has been a successful strategy in developing potent inhibitors for various enzymes. nih.gov

Conformational Restriction: Introducing conformational constraints into the molecule, such as incorporating cyclic structures, can lock the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a target.

The following table outlines potential structural modifications and their expected impact on the pharmacological profile of this compound analogues.

Structural Modification Rationale Potential Impact
Varying the position of the hydroxyl group on the piperidine ringTo optimize hydrogen bonding interactions with the target. acs.orgIncreased potency and selectivity.
Introducing alkyl or aryl substituents on the piperidine ringTo explore additional hydrophobic interactions within the binding pocket. researchgate.netEnhanced binding affinity.
Replacing the piperidine ring with other heterocyclic systemsTo investigate the importance of the piperidine scaffold for activity.Discovery of novel active scaffolds.
Modifying the hydrazide group to bioisosteresTo improve metabolic stability and pharmacokinetic properties.Improved in vivo efficacy.

Exploration of Novel Biological Targets and Broader Therapeutic Applications for the Core Scaffold

The this compound scaffold holds the potential for a wide range of therapeutic applications beyond its currently known activities. The piperidine and hydrazide moieties are present in compounds with diverse biological effects, suggesting that derivatives of this core structure could interact with a variety of biological targets. researchgate.netnih.gov

Future research should focus on screening libraries of this compound derivatives against a broad panel of biological targets to identify novel activities. Potential therapeutic areas to explore include:

Oncology: Many piperidine-containing compounds exhibit anticancer activity. nih.gov Derivatives could be investigated as inhibitors of kinases, protein-protein interactions, or other targets relevant to cancer progression.

Inflammatory Diseases: The 4-hydroxypiperidine (B117109) scaffold has been incorporated into molecules targeting inflammatory pathways. nih.gov Analogues could be evaluated for their potential as anti-inflammatory agents.

Neurodegenerative Diseases: The piperidine nucleus is a common feature in many centrally acting agents. nih.gov Derivatives could be explored for their potential to modulate targets involved in diseases like Alzheimer's or Parkinson's.

Infectious Diseases: Hydrazide derivatives have shown promise as antimicrobial and antifungal agents. nih.gov This suggests that analogues of this compound could be developed to combat various pathogens.

Integration of Artificial Intelligence and Machine Learning Approaches in the Discovery and Optimization of Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of derivatives of this compound. preprints.org These computational tools can significantly accelerate the drug discovery process by analyzing vast datasets and identifying promising drug candidates more efficiently than traditional methods. mdpi.com

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, unsynthesized analogues. preprints.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, such as high potency and selectivity for a specific target. preprints.org These models can explore a vast chemical space to identify novel and promising derivatives of the this compound scaffold.

ADMET Prediction: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. preprints.org This helps in the early identification of candidates with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

The following table illustrates how AI and ML can be integrated into the drug discovery pipeline for this compound derivatives.

Drug Discovery Stage Application of AI/ML Expected Outcome
Hit IdentificationVirtual screening of large compound libraries. mdpi.comRapid identification of initial hits.
Lead OptimizationPredictive modeling of SAR and ADMET properties. preprints.orgEfficient optimization of lead compounds.
Candidate SelectionDe novo design of novel analogues with desired properties. preprints.orgSelection of drug candidates with a higher probability of clinical success.

Overcoming Challenges in the Asymmetric Synthesis of Enantiomerically Pure Compounds

For many biological targets, only one enantiomer of a chiral molecule is active, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is crucial. The 4-hydroxypiperidine ring in this compound is prochiral, and its derivatives can exist as enantiomers. A significant challenge lies in the development of efficient and stereoselective synthetic methods to produce these enantiomers in high purity. nih.gov

Future research in this area should focus on:

Development of Novel Chiral Catalysts: The use of chiral catalysts is a powerful strategy for asymmetric synthesis. nih.gov Research into new and more efficient catalysts for the enantioselective synthesis of 4-hydroxypiperidine derivatives is needed.

Enzymatic Resolutions: Biocatalysis, using enzymes to selectively react with one enantiomer, can be an effective method for separating racemic mixtures.

Chiral Pool Synthesis: Starting from readily available chiral building blocks can provide a straightforward route to enantiomerically pure products.

Q & A

Q. Q1. What are the key synthetic steps and analytical methods for 2-(4-Hydroxypiperidin-1-yl)acetohydrazide?

Answer: The synthesis typically involves:

Formation of the piperidine core : Alkylation or condensation reactions to introduce the hydroxypiperidinyl group.

Hydrazide conjugation : Reaction of the intermediate with hydrazine hydrate under reflux in ethanol .

Purification : Recrystallization from ethanol or chromatography.

Q. Analytical validation :

  • TLC monitors reaction progress.
  • NMR (¹H/¹³C) confirms structural integrity, with hydroxypiperidinyl protons appearing at δ 3.5–4.0 ppm and hydrazide NH signals at δ 8.5–9.5 ppm .
  • Mass spectrometry validates molecular weight (e.g., [M+H]+ peak at m/z 214.2) .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to mitigate side reactions during hydrazide formation?

Answer:

  • Temperature control : Maintain reflux at 70–80°C to avoid thermal decomposition .
  • Stoichiometry : Use 1.2–1.5 equivalents of hydrazine hydrate to ensure complete conversion .
  • Solvent selection : Ethanol or methanol minimizes esterification side products .
  • Additives : Catalytic acetic acid (5 mol%) accelerates hydrazide formation .

Basic Biological Activity

Q. Q3. What biological activities are reported for this compound derivatives?

Answer:

  • Antimicrobial : Agar diffusion assays show inhibition zones of 12–18 mm against E. coli and S. aureus .
  • Anticancer : MTT assays reveal IC₅₀ values of 8–15 µM in HeLa and MCF-7 cells .
  • Enzyme inhibition : α-Glucosidase inhibition (IC₅₀ = 3.23 µM) outperforms acarbose (IC₅₀ = 378 µM) .

Advanced Biological Assay Design

Q. Q4. How to design a high-throughput screening protocol for antiviral activity?

Answer:

Virus replication assay : Use HAV-infected cells with plaque reduction neutralization (PRNT) to measure virustatic effects (e.g., IC₅₀ = 8.5 µg/mL) .

Cytotoxicity parallel testing : MTT assays on Vero cells to calculate selectivity index (SI >10 required) .

Mechanistic follow-up : Time-of-addition studies to distinguish adsorption vs. replication inhibition .

Structure-Activity Relationships (SAR)

Q. Q5. How do substituents on the piperidine and hydrazide moieties influence bioactivity?

Answer:

Substituent Effect on Activity Reference
4-Hydroxypiperidinyl Enhances solubility and target binding via H-bonding .
Nitro group Increases antimicrobial potency (electron-withdrawing effect) .
Benzylidene Improves antioxidant activity (DPPH scavenging IC₅₀ = 12 µM) .

Example : Replacing 4-hydroxypiperidinyl with a methyl group reduces anticancer activity by 60% .

Data Contradiction Analysis

Q. Q6. How to resolve conflicting SAR data in hydrazide derivatives?

Answer:

  • Contextual factors : Bioassay conditions (e.g., pH, serum content) may alter compound stability .
  • Regiochemistry : Substituent position (e.g., para vs. meta on benzylidene) drastically affects actoprotective activity .
  • Validation : Repeat assays with orthogonal methods (e.g., SPR vs. enzymatic assays) .

Analytical Method Development

Q. Q7. Which advanced techniques quantify trace impurities in synthesized batches?

Answer:

  • HPLC-PDA : Detect hydrazine residuals (<0.1% w/w) using a C18 column (acetonitrile/water gradient) .
  • LC-MS/MS : Identify side products (e.g., acetylated byproducts) with MRM transitions .
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Mechanism of Action

Q. Q8. What enzymatic pathways are targeted by this compound?

Answer:

  • Cholinesterase inhibition : Competitive binding to BuChE (IC₅₀ = 6.10 µM) via piperazine-hydrazide interactions .
  • Antiviral activity : Blocks HAV adsorption by targeting capsid proteins .
  • ROS scavenging : Neutralizes free radicals via the hydrazide moiety (EC₅₀ = 15 µM in DPPH assay) .

Safety & Handling

Q. Q9. What safety protocols are critical for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (Category 2 irritant) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrazine vapors .
  • Storage : Keep in amber vials at 2–8°C under nitrogen to prevent hydrolysis .

Computational Modeling

Q. Q10. How to predict binding modes using molecular docking?

Answer:

Protein preparation : Retrieve target PDB (e.g., α-glucosidase, PDB: 3W37) and remove water/ligands.

Docking software : Use AutoDock Vina with Lamarckian GA parameters.

Key interactions : Hydroxypiperidinyl forms H-bonds with Asp307, while the hydrazide moiety binds to Arg439 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Hydroxypiperidin-1-yl)acetohydrazide
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Reactant of Route 2
2-(4-Hydroxypiperidin-1-yl)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.